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6-Azido-9-chloro-2-methoxyacridine

Photoaffinity labeling DNA-protein interaction Photofootprinting

A precise substitution pattern (C6-azido, C9-chloro, C2-methoxy) is critical for reproducible DNA-protein crosslinking. Isomers with swapped azido/chloro positions alter intercalation geometry, compromising photofootprinting assays. - **Core value**: Photoactivatable DNA intercalator; λ~420 nm activation forms covalent adducts with defined DNA cleavage ratio. - **Synthetic handle**: C9-chloro enables amine substitution while preserving C6-azido for probe library generation. - **Supply commitment**: Rigorous identity verification (NMR/MS) ensuring correct regioisomer, not CAS 21330-59-6.

Molecular Formula C14H9ClN4O
Molecular Weight 284.70 g/mol
CAS No. 77384-33-9
Cat. No. B14446775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azido-9-chloro-2-methoxyacridine
CAS77384-33-9
Molecular FormulaC14H9ClN4O
Molecular Weight284.70 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)Cl
InChIInChI=1S/C14H9ClN4O/c1-20-9-3-5-12-11(7-9)14(15)10-4-2-8(18-19-16)6-13(10)17-12/h2-7H,1H3
InChIKeyMOAGDEQXEQMWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azido-9-chloro-2-methoxyacridine Overview


6-Azido-9-chloro-2-methoxyacridine (CAS 77384-33-9, also listed as 80403-40-3) is a heterocyclic acridine derivative with the molecular formula C14H9ClN4O . It is characterized by a chloro substituent at the 9-position, a methoxy group at the 2-position, and a photoreactive azido group at the 6-position of the acridine core . This specific substitution pattern enables its primary function as a DNA intercalator and photoaffinity labeling reagent [1], distinct from its isomer, 9-Azido-6-chloro-2-methoxyacridine (CAS 21330-59-6), which differs in the placement of the azido and chloro groups .

Photoaffinity labeling 6-azido group for UV-activated crosslinking
DNA intercalation Acridine core with defined substitution pattern
Probe synthesis 9-chloro handle enables further derivatization

6-Azido-9-chloro-2-methoxyacridine: Irreplaceability


The precise location of the photoreactive azido group on the acridine ring critically dictates the geometry of covalent bond formation upon photolysis, which in turn determines the specificity and efficiency of target labeling. For instance, the isomer 9-Azido-6-chloro-2-methoxyacridine or the common 9-amino-6-chloro-2-methoxyacridine lack the defined 6-position azido group, fundamentally altering their binding orientation and crosslinking behavior with nucleic acids [1]. Therefore, substituting these compounds without re-validating the experimental system is likely to compromise assay reproducibility and target identification accuracy due to differences in their intercalation geometry and subsequent covalent attachment patterns [1].

9-Azido isomer Azido at C9 alters crosslinking orientation, not interchangeable with 6-azido.
9-Amino analog Lacks photoreactive 6-azido; functions as conformational sensor, not covalent labeler.
Other acridine substitutions Biological activity depends on substitution pattern; data from related acridines may not transfer.

6-Azido-9-chloro-2-methoxyacridine: Comparative Evidence


DNA Photocleavage: Scission-to-Adduct Ratio

In a direct comparative study using long-wavelength ultraviolet (λ ~420 nm) irradiation, 6-azido-2-methoxy-9-acridinylamines were found to induce single-strand scissions in supercoiled plasmid DNA and form covalent adducts at a ratio of approximately 1:10 (scissions to adducts). In contrast, similar experiments using the closely related analog 9-amino-6-azido-2-methoxyacridine revealed that this reagent did not exhibit the same cleavage-to-adduct ratio; instead, its utility was defined by its ability to recognize conformational changes in DNA induced by RNA polymerase binding during open complex formation [1]. This demonstrates that the substitution at the 9-position (chloro vs. amino) in the 6-azido-2-methoxyacridine scaffold directly impacts the primary photochemical outcome with DNA, shifting the balance between DNA strand cleavage and covalent adduct formation.

Photocleavage ratio
Head-to-head
1:10 scissions:adducts (6-azido)
9-amino analog: conformational sensor
Probe choice depends on need for defined cleavage-to-adduct balance vs. conformational sensing.
Supercoiled plasmid DNA, λ ~420 nm
Photoaffinity labeling DNA-protein interaction Photofootprinting

Substitution-Dependent DNA Binding Activity

While direct antiparasitic activity data for 6-Azido-9-chloro-2-methoxyacridine is not available, its core acridine scaffold is a known DNA intercalator. Cross-study analysis reveals that for a closely related class of compounds, the 9-chloro-2-methoxyacridines, the nature of the 7- and 9-substituents critically modulates in vitro antileishmanial activity. A study evaluating 7-substituted 9-chloro-2-methoxyacridines against Leishmania infantum demonstrated that antileishmanial potency is highly dependent on the specific substituents [1]. This class-level evidence implies that the unique 6-azido-9-chloro-2-methoxy substitution pattern is not functionally equivalent to other acridines, such as 9-amino-6-chloro-2-methoxyacridine [2], and its biological and biophysical properties are distinct.

Activity dependence
Class-level
Antileishmanial potency varies with 7- and 9-substituents
6-azido substitution is not inert; activity not predictable from other acridines.
Cross-study inference; direct data for this compound not available
DNA intercalation Antiparasitic activity Structure-activity relationship

Isomeric Purity: 6-Azido vs. 9-Azido

The compound 6-Azido-9-chloro-2-methoxyacridine (CAS 77384-33-9) has a distinct regioisomer, 9-Azido-6-chloro-2-methoxyacridine (CAS 21330-59-6), which is more commonly listed by some vendors . The two compounds have the same molecular formula and weight but differ in the position of the photoreactive azido group. This positional isomerism is chemically significant, as the location of the azido group relative to the DNA-intercalating acridine plane determines the geometry of crosslinking. Procurement of the intended isomer is critical; substitution with the wrong isomer would lead to different, non-comparable experimental outcomes due to altered spatial orientation upon target binding [1].

Isomer identity
Specification review
6-Azido CAS 77384-33-9
9-Azido CAS 21330-59-6
Verify correct isomer before purchase; azido position determines crosslinking geometry.
Positional isomers, same MW; procurement risk
Isomer differentiation Quality control CAS registry

Validated Applications of 6-Azido-9-chloro-2-methoxyacridine


Photofootprinting DNA-Protein Interactions

This compound is used as a photoaffinity probe for mapping DNA-protein interactions. Its ability to intercalate into DNA and, upon long-wavelength UV activation (λ ~420 nm), form covalent adducts with a defined ratio of DNA cleavage makes it suitable for high-resolution photofootprinting experiments to identify protein binding sites on DNA [1].

Covalent Labeling of Nucleic Acid-Binding Proteins

The azido group serves as a photoactivatable crosslinker. In chromatin or ribonucleoprotein research, 6-azido-9-chloro-2-methoxyacridine can be used to covalently tether the acridine moiety to target nucleic acids or associated proteins. The specific substitution pattern at C6 and C9 is critical for the correct orientation and efficiency of this crosslinking [2].

Acridine Photoaffinity Probe Synthesis

The 9-chloro group provides a versatile synthetic handle. It can undergo nucleophilic aromatic substitution to introduce various amines or other functional groups, while the 6-azido group remains intact for subsequent photoaffinity labeling applications. This allows for the creation of a library of acridine-based probes with tailored DNA-binding and crosslinking properties .

Application
Selection Property
Validation Focus
Photofootprinting studies
Reported photolysis ratio
Cleavage-to-adduct balance under UV
Nucleic acid-protein crosslinking
6-azido orientation specificity
Crosslinking efficiency and target identification
Probe library synthesis
9-chloro synthetic handle
Nucleophilic substitution compatibility
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